molecular formula C18H22N2O5S B3018804 methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 1448070-92-5

methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B3018804
CAS No.: 1448070-92-5
M. Wt: 378.44
InChI Key: RFCXICUCPMHJAU-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative featuring a sulfamoyl group attached to a para-substituted phenyl ring. The sulfamoyl nitrogen is further functionalized with a 2-methoxy-2-(o-tolyl)ethyl substituent, where the o-tolyl group (a methyl-substituted benzene ring at the ortho position) introduces steric and electronic effects that influence the compound’s physicochemical and biological properties.

Properties

IUPAC Name

methyl N-[4-[[2-methoxy-2-(2-methylphenyl)ethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-13-6-4-5-7-16(13)17(24-2)12-19-26(22,23)15-10-8-14(9-11-15)20-18(21)25-3/h4-11,17,19H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCXICUCPMHJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-aminophenyl carbamate with 2-methoxy-2-(o-tolyl)ethylamine in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or methoxy group, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonamides or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials, coatings, and chemical processes.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate (Target) C₁₈H₂₁N₂O₅S 397.4 o-Tolyl, methoxyethyl, methyl carbamate Hypothesized applications in medicinal chemistry (e.g., enzyme inhibition) due to sulfamoyl and carbamate pharmacophores; steric hindrance from o-tolyl may reduce solubility .
Ethyl (4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC) C₁₂H₁₃N₃O₄S₂ 343.4 Thiazole, ethyl carbamate Demonstrated corrosion inhibition in mild steel (89% efficiency at 0.1 mM in HCl) due to sulfamoyl-thiazole electron donation and adsorption on metal surfaces .
Methyl (4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate (CAS 1795420-22-2) C₁₇H₁₉ClN₂O₅S 398.9 2-Chlorophenyl, methoxyethyl Chlorine substituent enhances electrophilicity and potential bioactivity; no direct application data but structurally similar to agrochemical intermediates .
Methyl (4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)carbamate C₁₈H₁₆N₂O₆S₂ 420.5 Furan-thiophene hybrid, methyl carbamate Heterocyclic moieties (furan, thiophene) may confer antifungal or antibacterial activity; no experimental data provided .
Ethyl (4-chloro-2-fluoro-5-{[isopropyl(methyl)sulfamoyl]carbamoyl}phenyl)carbamate C₁₄H₁₉ClFN₃O₅S 395.8 Chloro, fluoro, isopropyl-methyl sulfamoyl Halogenation increases metabolic stability; potential use in drug design for targeting sulfonamide-binding proteins .

Biological Activity

Methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate, a complex organic compound, has garnered attention for its potential biological activities. This compound features a carbamate group, a sulfamoyl group, and a methoxy group, contributing to its diverse reactivity and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula: C₁₈H₂₂N₂O₅S
  • Molecular Weight: 378.4 g/mol
  • CAS Number: 1448070-92-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site or modulating receptor functions through specific interactions. This can lead to alterations in cellular pathways, resulting in various biological effects, such as anti-inflammatory or antimicrobial activities.

Biological Activities

  • Enzyme Inhibition:
    • The compound has been studied for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Preliminary studies suggest that it may exhibit selective inhibition of COX-1 over COX-2, which could reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Properties:
    • Research indicates that this compound may possess antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains of bacteria .
  • Potential Anti-Cancer Activity:
    • There are indications that this compound may impact cancer cell lines positively by inhibiting pathways critical for tumor growth and survival. The exact mechanisms remain under investigation but suggest potential therapeutic applications in oncology .

Study on COX Inhibition

A study conducted on a series of sulfonamide derivatives indicated that compounds similar to this compound demonstrated significant COX-1 inhibition with IC50 values ranging from 0.18 to 0.32 µM. This suggests that structural modifications can enhance selectivity and potency against COX enzymes .

Antimicrobial Activity Assessment

In vitro tests have shown that this compound exhibits significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
COX InhibitionSelective inhibition of COX-1
AntimicrobialSignificant activity against bacterial strains
Anti-Cancer PotentialInhibitory effects on cancer cell lines

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